(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that features both bromine and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to form an imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-N-phenylacrylamide
- 3-(trifluoromethyl)phenylacrylamide
- 3-bromophenylacrylamide
Uniqueness
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both bromine and trifluoromethyl groups. This combination can provide distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H11BrF3NO |
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Molecular Weight |
370.16g/mol |
IUPAC Name |
(E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11BrF3NO/c17-13-5-1-3-11(9-13)7-8-15(22)21-14-6-2-4-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b8-7+ |
InChI Key |
DWSNNYOSUHLUNI-BQYQJAHWSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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